molecular formula C13H17ClN2O2 B7485157 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid

2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid

Cat. No.: B7485157
M. Wt: 268.74 g/mol
InChI Key: FACBYYWMRRDLBK-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid typically involves the N-alkylation of 4-(2-chlorophenyl)piperazine with a suitable alkylating agent such as ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base like cesium carbonate and a catalyst such as sodium iodide in a solvent like dimethyl sulfoxide. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propanoic acid moiety

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACBYYWMRRDLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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